
Hexadecanoic acid, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 6-methyl-, also known as 6-methylpalmitic acid, is a fatty acid derivative. It is a methyl-branched fatty acid with the molecular formula C17H34O2. This compound is found in various natural sources and is known for its diverse applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 6-methyl-, can be synthesized through several methods. One common approach involves the methylation of palmitic acid (hexadecanoic acid) using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, hexadecanoic acid, 6-methyl-, is often produced through the esterification of palmitic acid with methanol. This process involves heating palmitic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester of hexadecanoic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, 6-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert hexadecanoic acid, 6-methyl-, to its corresponding alcohol.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 6-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological membranes and its effects on cellular processes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, 6-methyl-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparación Con Compuestos Similares
Hexadecanoic acid, 6-methyl-, can be compared with other similar compounds, such as:
Palmitic acid (hexadecanoic acid): The parent compound without the methyl group.
Stearic acid (octadecanoic acid): A similar saturated fatty acid with a longer carbon chain.
Oleic acid (cis-9-octadecenoic acid): An unsaturated fatty acid with a similar carbon chain length but with a double bond.
Uniqueness
Hexadecanoic acid, 6-methyl-, is unique due to its methyl branching, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its melting point, solubility, and reactivity, making it valuable for specific applications where these properties are advantageous.
Conclusion
Hexadecanoic acid, 6-methyl-, is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
17670-88-1 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
6-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clave InChI |
ZGIDDSJOJKBXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

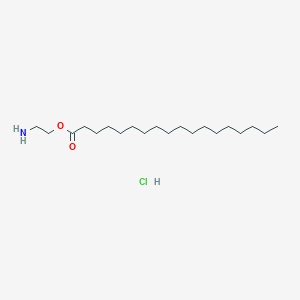
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


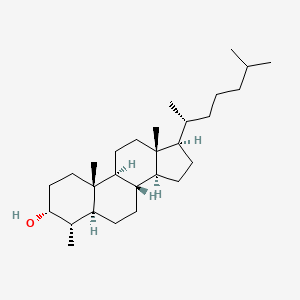

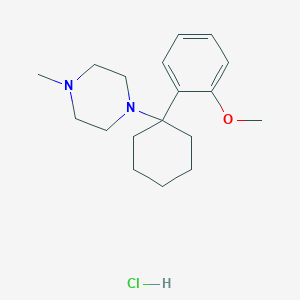
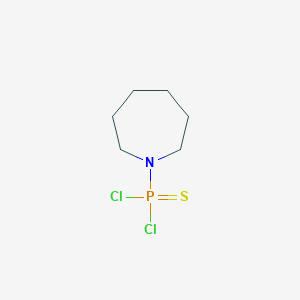
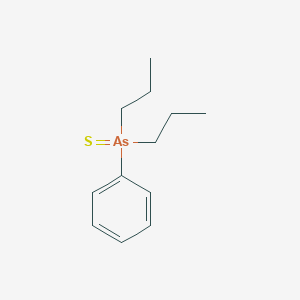

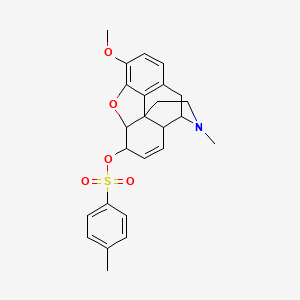
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
